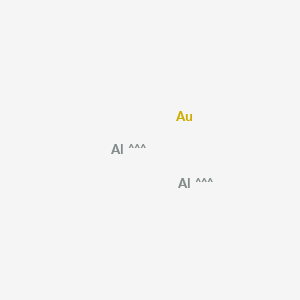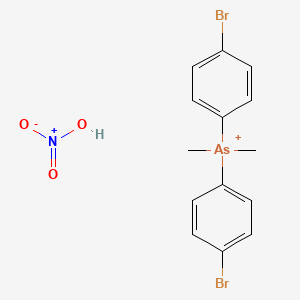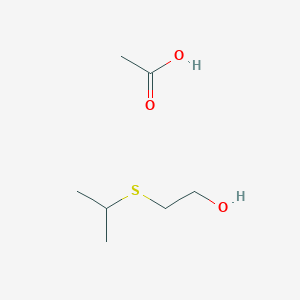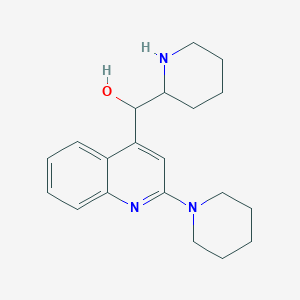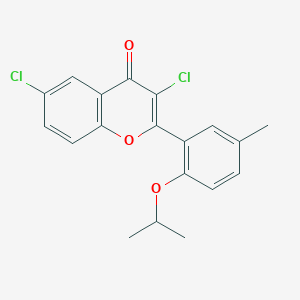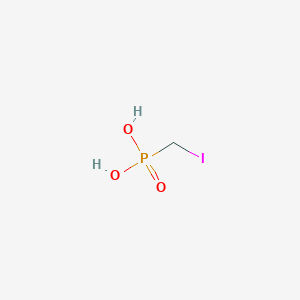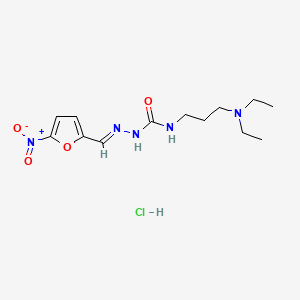
Nitrofuraldehyde diethylaminopropylsemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrofuraldehyde diethylaminopropylsemicarbazone is a synthetic compound known for its antimicrobial properties. It is a derivative of nitrofuran, a class of compounds widely used in medical and veterinary applications due to their broad-spectrum antibacterial activity. This compound is particularly effective against Gram-positive and Gram-negative bacteria, making it valuable in treating various infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nitrofuraldehyde diethylaminopropylsemicarbazone typically involves the reaction of nitrofuraldehyde with diethylaminopropylsemicarbazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters and continuous monitoring to maintain product quality. The final product is purified through crystallization or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Nitrofuraldehyde diethylaminopropylsemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the nitro group, affecting the compound’s antimicrobial properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrofuraldehyde derivatives with altered antimicrobial properties, while reduction can produce amine derivatives with different biological activities.
Wissenschaftliche Forschungsanwendungen
Nitrofuraldehyde diethylaminopropylsemicarbazone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrofuran derivatives.
Biology: The compound is studied for its antimicrobial properties and its effects on bacterial cell structures.
Medicine: It is used in the development of antibacterial drugs and topical treatments for infections.
Industry: The compound is utilized in the production of antimicrobial coatings and materials for medical devices.
Wirkmechanismus
The mechanism of action of nitrofuraldehyde diethylaminopropylsemicarbazone involves the inhibition of bacterial enzymes. The compound is reduced by bacterial nitroreductases to form reactive intermediates that interfere with the synthesis of DNA, RNA, and proteins. This disruption of essential cellular processes leads to bacterial cell death. The molecular targets include enzymes involved in the citric acid cycle and other metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other nitrofuran derivatives such as nitrofurantoin, nitrofurazone, and furazolidone. These compounds share structural similarities and exhibit broad-spectrum antibacterial activity.
Uniqueness
Nitrofuraldehyde diethylaminopropylsemicarbazone is unique due to its specific chemical structure, which imparts distinct antimicrobial properties. Its effectiveness against a wide range of bacteria and its ability to undergo various chemical modifications make it a valuable compound in scientific research and medical applications.
Eigenschaften
CAS-Nummer |
5346-35-0 |
|---|---|
Molekularformel |
C13H22ClN5O4 |
Molekulargewicht |
347.80 g/mol |
IUPAC-Name |
1-[3-(diethylamino)propyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea;hydrochloride |
InChI |
InChI=1S/C13H21N5O4.ClH/c1-3-17(4-2)9-5-8-14-13(19)16-15-10-11-6-7-12(22-11)18(20)21;/h6-7,10H,3-5,8-9H2,1-2H3,(H2,14,16,19);1H/b15-10+; |
InChI-Schlüssel |
IKDHWAQVARZDLL-GYVLLFFHSA-N |
Isomerische SMILES |
CCN(CC)CCCNC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-].Cl |
Kanonische SMILES |
CCN(CC)CCCNC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)
